molecular formula C22H21N5O2 B2982741 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 941921-96-6

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2982741
CAS No.: 941921-96-6
M. Wt: 387.443
InChI Key: QJGLHQWJWDLKTI-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a naphthylacetamide moiety

Preparation Methods

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Naphthylacetamide Moiety: This step involves the acylation of naphthalene with an appropriate acyl chloride, followed by amidation to introduce the acetamide group.

    Final Coupling: The final step involves coupling the tetrazole intermediate with the naphthylacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological research to study its effects on various cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, by inhibiting key enzymes or receptors.

    Biochemical Interactions: The compound may form hydrogen bonds or hydrophobic interactions with its molecular targets, stabilizing its binding and exerting its biological effects.

Comparison with Similar Compounds

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as N-(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide and N-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide share structural similarities.

    Uniqueness: The presence of the ethoxy group in this compound may confer unique electronic and steric properties, influencing its reactivity and biological activity.

    Comparative Analysis: The differences in substituents on the phenyl ring can lead to variations in the compound’s physicochemical properties, such as solubility, stability, and binding affinity to molecular targets.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-2-29-19-12-10-18(11-13-19)27-21(24-25-26-27)15-23-22(28)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLHQWJWDLKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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